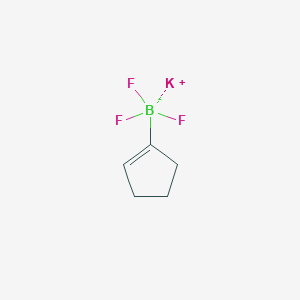

Potassium cyclopent-1-en-1-yltrifluoroborate

Description

Potassium cyclopent-1-en-1-yltrifluoroborate is an organoboron reagent belonging to the class of potassium trifluoroborates (K[RBF₃]). These compounds are widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with diverse reaction conditions. The cyclopentenyl substituent introduces a strained five-membered ring system, which influences reactivity and selectivity in organic synthesis.

Properties

IUPAC Name |

potassium;cyclopenten-1-yl(trifluoro)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BF3.K/c7-6(8,9)5-3-1-2-4-5;/h3H,1-2,4H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEPACIEAKBRQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CCCC1)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium cyclopent-1-en-1-yltrifluoroborate typically involves the reaction of cyclopentene with a boron trifluoride source in the presence of a potassium base. One common method is the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates with cyclopentene . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings with aryl/heteroaryl halides to form substituted cyclopentene derivatives. Key findings include:

Catalytic Systems and Substrate Scope

-

Mechanistic Notes :

Cyclopropanation via Tandem Cross-Coupling

The reagent enables cyclopropane ring formation through sequential Suzuki-Miyaura reactions:

Rhodium-Catalyzed Conjugate Additions

Potassium cyclopent-1-en-1-yltrifluoroborate acts as a nucleophile in Rh-catalyzed additions to α,β-unsaturated carbonyls:

Reaction Conditions

-

Catalyst : [Rh(nbd)₂]BF₄ (3 mol%)

-

Ligand : (S)-BINAP (3.3 mol%)

-

Solvent : Dioxane, 95°C

Stability and Handling

-

Hygroscopicity : Low moisture sensitivity compared to boronic acids .

-

Storage : Stable under inert atmosphere at room temperature for >6 months .

Comparative Reactivity

| Property | This compound | Boronic Acid Analogue |

|---|---|---|

| Stability to Protolysis | High | Low |

| Solubility in H₂O | Low (0.1 g/100 mL) | Moderate |

| Coupling Efficiency | 70-93% | 50-75% |

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium cyclopent-1-en-1-yltrifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between aryl halides and various nucleophiles, facilitating the synthesis of complex organic molecules. The use of trifluoroborates offers advantages such as increased stability and ease of handling compared to boronic acids, making them suitable for diverse substrates .

Table 1: Comparison of Boronic Acids and Trifluoroborates

| Property | Boronic Acids | Trifluoroborates |

|---|---|---|

| Stability | Less stable | More stable |

| Handling | Requires careful handling | Easier to handle |

| Reactivity | Limited | Versatile |

| Solubility | Varies | Generally soluble in water |

Direct Alkylation of Heteroaryls

This compound is also utilized for the direct alkylation of heteroaryls. This application is particularly important in the synthesis of pharmaceutical compounds where heterocycles are prevalent. The reaction conditions can be optimized to achieve high yields while minimizing side reactions .

Oxidation Reactions

The compound can participate in oxidation reactions using Oxone or copper(II) salts combined with Dess-Martin periodinane. These reactions are crucial for transforming alcohols into carbonyl compounds, which are key intermediates in organic synthesis .

Case Study 1: Synthesis of Bioactive Compounds

In a recent study, researchers employed this compound to synthesize bioactive compounds through Suzuki-Miyaura coupling. The study highlighted the compound's ability to facilitate the formation of complex structures with high efficiency and selectivity, demonstrating its potential in drug discovery and development.

Case Study 2: Development of Catalytic Systems

Another study focused on integrating this compound into catalytic systems for organic transformations. The findings indicated that the trifluoroborate could enhance reaction rates and improve yields when used alongside palladium catalysts, showcasing its utility in modern organic synthesis methodologies.

Mechanism of Action

The mechanism of action of potassium cyclopent-1-en-1-yltrifluoroborate in chemical reactions involves the formation of a boron-carbon bond, which can undergo various transformations. In Suzuki-Miyaura coupling, the compound acts as a nucleophile, transferring the cyclopent-1-en-1-yl group to a palladium catalyst, which then couples with an electrophilic partner to form a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclic Alkenyl Trifluoroborates

Potassium Cyclohex-1-en-1-yltrifluoroborate (CAS 1186667-20-8)

- Structure : Features a six-membered cyclohexenyl ring.

- Reactivity : Reduced ring strain compared to cyclopentenyl derivatives, leading to lower reactivity in cross-coupling reactions.

- Applications : Used in synthesizing cyclohexene-containing pharmaceuticals and agrochemicals .

Potassium Allyltrifluoroborate

Table 1: Cyclic vs. Acyclic Alkenyl Trifluoroborates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring Strain | Reactivity in Cross-Coupling |

|---|---|---|---|---|

| Potassium Cyclopent-1-en-1-yltrifluoroborate* | C₅H₇BF₃K | ~180.02 | High | High (predicted) |

| Potassium Cyclohex-1-en-1-yltrifluoroborate | C₆H₉BF₃K | 194.05 | Moderate | Moderate |

| Potassium Allyltrifluoroborate | C₃H₅BF₃K | 156.98 | None | High (but less stable) |

*Predicted based on structural analogs.

Nitrogen-Containing Trifluoroborates

Potassium (3-(4-Boc-piperazin-1-yl)prop-1-en-2-yl)trifluoroborate (CAS 1357559-61-5)

- Structure : Contains a Boc-protected piperazine group.

- Reactivity : Electron-donating nitrogen enhances stability but may slow coupling rates.

- Applications : Used in synthesizing bioactive molecules with nitrogen-rich scaffolds .

Potassium 1-Boc-pyrrole-2-yltrifluoroborate (CAS 1111732-78-5)

Table 2: Nitrogen-Containing Trifluoroborates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| Potassium (3-(4-Boc-piperazin-1-yl)prop-1-en-2-yl)trifluoroborate | C₁₂H₂₁BF₃KN₂O₂ | 332.12 | Boc-protected piperazine |

| Potassium 1-Boc-pyrrole-2-yltrifluoroborate | C₉H₁₂BF₃KNO₂ | 273.10 | Aromatic heterocycle |

Functionalized Trifluoroborates

Potassium 1-Hexynyltrifluoroborate (CID 10750100)

- Structure : Alkyne substituent (C≡C).

- Reactivity: Alkyne groups enable click chemistry and Sonogashira couplings.

- Applications : Building block for conjugated polymers and bioorthogonal chemistry .

Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate (CAS 1983205-51-1)

Table 3: Functionalized Trifluoroborates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Application |

|---|---|---|---|---|

| Potassium 1-Hexynyltrifluoroborate | C₆H₉BF₃K | 180.05 | Alkyne | Click chemistry |

| Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate | C₁₂H₁₂BF₃KNO | 303.14 | Carbonyl | Drug discovery |

Reactivity and Stability Trends

- Ring Strain : Cyclopentenyl derivatives exhibit higher reactivity than cyclohexenyl analogs due to increased ring strain, favoring transmetalation in cross-coupling .

- Electron Effects : Electron-withdrawing groups (e.g., carbonyl, trifluoromethyl) enhance electrophilicity, while electron-donating groups (e.g., Boc-protected amines) improve stability but reduce reactivity .

- Heteroatom Influence : Nitrogen-containing trifluoroborates enable regioselective couplings but require optimized conditions to prevent coordination with metal catalysts .

Biological Activity

Potassium cyclopent-1-en-1-yltrifluoroborate is a specialized organoboron compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a cyclopentene ring with a trifluoroborate group, which contributes to its reactivity and potential biological applications. The presence of the boron atom allows for unique interactions in biochemical systems, particularly in the context of drug design and synthesis.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a reagent in organic synthesis and its potential therapeutic applications. Below are key areas where this compound has shown promise:

1. Anticancer Activity

Recent studies have explored the use of boron-containing compounds in cancer therapy. This compound may play a role in developing new anticancer agents through its ability to participate in reactions that yield biologically active molecules. For instance, compounds derived from boronates have been linked to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

3. Neuroprotective Effects

Boron compounds have also been studied for their neuroprotective properties. Their ability to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases. The exact mechanisms remain under investigation, but the potential for this compound to contribute to neuroprotection is an area of ongoing research.

Synthesis and Mechanistic Insights

This compound can be synthesized through various methods involving the reaction of cyclopentene derivatives with boron reagents. The synthesis process often utilizes rhodium catalysis, which facilitates the formation of complex structures with high selectivity and yield .

Table 1: Synthesis Routes for Organoboron Compounds

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Route A | Cyclopentene + B(OR)3 | Rhodium catalyst | High |

| Route B | Cyclopentene + BF3 | Mild conditions | Moderate |

Case Studies

Several case studies highlight the applications of this compound in synthetic methodologies and its biological implications:

Case Study 1: Anticancer Agent Development

A study investigated the synthesis of novel boron-containing derivatives using this compound as a precursor. These derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting potential as therapeutic agents.

Case Study 2: Cardiovascular Research

In a clinical trial involving patients with chronic heart failure, compounds derived from boronates were administered to assess their impact on cardiac function. Preliminary results indicated improvements in ejection fraction and overall cardiac output, warranting further exploration of this compound's role in such applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.